2-(4-甲氧基苯基)硫基苯甲酸

描述

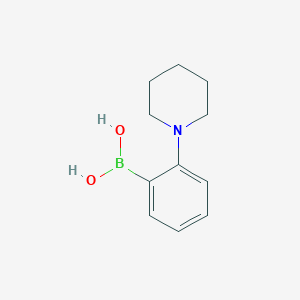

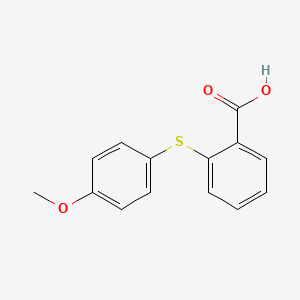

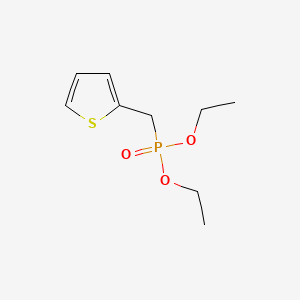

2-(4-Methoxyphenyl)sulfanylbenzoic acid is a chemical compound with the linear formula C15H14O3S . It is part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid has been reported in the literature. For instance, 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize a similar compound, 2-(4-methoxyphenyl)benzo[d]thiazole . Another method involves starting from methyl 2,4-dihydroxybenzoate, but this method involves eight stages and yields only 28% of the target product .科学研究应用

化学合成和有机化学

2-(4-甲氧基苯基)硫基苯甲酸及其衍生物在各种化学合成中被使用。例如,它作为磷杂环化合物磷酸酯的前体,在与2-羟基苯甲酸及其衍生物等化合物发生反应时形成。这些磷酸酯是通过与化合物如2-羟基苯甲酸及其衍生物反应而形成的,展示了2-(4-甲氧基苯基)硫基苯甲酸在合成杂环化合物方面的多功能性(El‐Barbary & Lawesson, 1981)。

腐蚀抑制

与2-(4-甲氧基苯基)硫基苯甲酸相关的化合物,如2,5-双(4-甲氧基苯基)-1,3,4-噁二唑,已被研究其作为腐蚀抑制剂的潜力。这些化合物在硫酸介质中保护低碳钢的效率很高,表明它们在工业腐蚀防护中的潜在应用(Bouklah et al., 2006)。

海洋天然产物

与2-(4-甲氧基苯基)硫基苯甲酸结构相关的溴苯酚衍生物已从海藻如Rhodomela confervoides中分离出来。尽管这些化合物对某些人类癌细胞系和微生物无活性,但它们有助于理解海洋天然产物及其在各个领域的潜在应用(Zhao et al., 2004)。

有机金属化学

在有机金属化学中,2-(4-甲氧基苯基)硫基苯甲酸与锡等金属形成各种配合物。这些配合物展示出多样的超分子结构,对于它们在材料科学和催化中的潜在应用很感兴趣(Ma et al., 2005)。

环境应用

类似的化合物,如羟基苯基酮紫外线吸收剂,在水污染和处理方面具有环境相关性。这些化合物作为紫外线吸收剂,在水生环境中被检测到,突显了研究它们的环境影响和去除技术的重要性(Negreira et al., 2009)。

安全和危害

属性

IUPAC Name |

2-(4-methoxyphenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECGBLVFSQQYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385000 | |

| Record name | 2-(4-methoxyphenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)sulfanylbenzoic acid | |

CAS RN |

19862-91-0 | |

| Record name | 2-(4-methoxyphenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Bis[(dimethylamino)dimethylsilyl]ethane](/img/structure/B1334683.png)